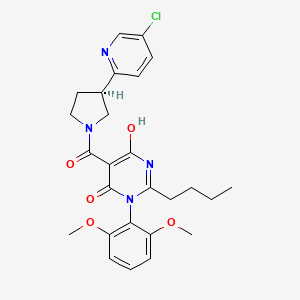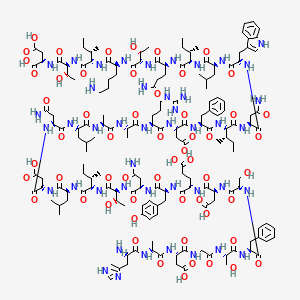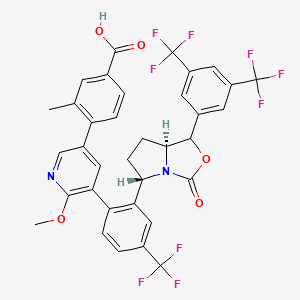
APJ receptor agonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 14a involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrrolidine and pyrimidinone derivatives.
Functional Group Introduction: The introduction of functional groups such as the chloropyridinyl and dimethoxyphenyl groups is achieved through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents like carbodiimides to facilitate the formation of amide bonds.
Chemical Reactions Analysis
Compound 14a undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller components under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound 14a has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of synthetic organic chemistry and reaction mechanisms.
Biology: The compound’s role as an apelin receptor agonist makes it valuable in studying cardiovascular and metabolic diseases.
Medicine: Its pharmacodynamic properties are explored for potential therapeutic applications in treating heart failure and other cardiovascular conditions.
Mechanism of Action
Compound 14a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, including vasodilation, increased cardiac output, and anti-inflammatory effects. The molecular targets involved include the apelin receptor and downstream signaling proteins such as protein kinase A and mitogen-activated protein kinases .
Comparison with Similar Compounds
Compound 14a is unique compared to other apelin receptor agonists due to its specific structural features and pharmacodynamic profile. Similar compounds include:
(Pyr 1)apelin-13: A peptide agonist with similar effects but different pharmacokinetic properties.
Compound 13a: Another synthetic apelin receptor agonist with a slightly different structure and activity profile.
Compound 14b: A close analogue of compound 14a with minor modifications in the functional groups.
These comparisons highlight the uniqueness of compound 14a in terms of its oral bioavailability and specific receptor interactions.
Properties
Molecular Formula |
C26H29ClN4O5 |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-butyl-5-[(3R)-3-(5-chloropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-dimethoxyphenyl)-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C26H29ClN4O5/c1-4-5-9-21-29-24(32)22(26(34)31(21)23-19(35-2)7-6-8-20(23)36-3)25(33)30-13-12-16(15-30)18-11-10-17(27)14-28-18/h6-8,10-11,14,16,32H,4-5,9,12-13,15H2,1-3H3/t16-/m1/s1 |
InChI Key |
QIOUHHAVGZYRLP-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CC[C@H](C3)C4=NC=C(C=C4)Cl)O |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1C2=C(C=CC=C2OC)OC)C(=O)N3CCC(C3)C4=NC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)


![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)
